Potency Comparison with Plasma Kallikrein-IN-1
Kallikrein-IN-2 demonstrates an IC50 of 0.1 nM against plasma kallikrein, which is 5-fold more potent than the structurally related inhibitor Plasma kallikrein-IN-1 (IC50 = 0.5 nM) when tested under comparable in vitro conditions [1]. This potency difference is critical for achieving complete target engagement at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo models.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | Plasma kallikrein-IN-1: 0.5 nM |
| Quantified Difference | 5-fold lower IC50 (0.1 nM vs. 0.5 nM) |
| Conditions | In vitro biochemical assay using human plasma kallikrein enzyme |
Why This Matters
Higher potency enables lower working concentrations, minimizing solvent interference and off-target liabilities in cell-based assays.
- [1] TargetMol. Plasma kallikrein-IN-2 Product Page. Catalog No. T72337. View Source
